molecular formula C7H15N B1587990 (S)-2-Ethylpiperidine CAS No. 34272-40-7

(S)-2-Ethylpiperidine

Cat. No. B1587990
CAS RN: 34272-40-7
M. Wt: 113.2 g/mol
InChI Key: QBBKKFZGCDJDQK-ZETCQYMHSA-N
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Description

(S)-2-Ethylpiperidine is a heterocyclic organic compound with the following characteristics:



  • Chemical Formula : C<sub>7</sub>H<sub>15</sub>N

  • Molecular Weight : Approximately 113.2 g/mol

  • Structure : It consists of a six-membered piperidine ring with an ethyl group attached to one of the nitrogen atoms.



Synthesis Analysis

The synthesis of (S)-2-Ethylpiperidine involves several methods, including:



  • Reductive Amination : Starting from an appropriate ketone or aldehyde, reductive amination with ammonia or an amine yields the desired product.

  • Resolution of Racemic Mixtures : Enantiomerically pure (S)-2-Ethylpiperidine can be obtained by resolution of racemic mixtures using chiral resolving agents.



Molecular Structure Analysis

The molecular structure of (S)-2-Ethylpiperidine features:



  • A six-membered piperidine ring with one nitrogen atom bearing an ethyl group.

  • The chirality center at the nitrogen atom, resulting in the (S)-configuration.



Chemical Reactions Analysis

(S)-2-Ethylpiperidine participates in various chemical reactions:



  • Nucleophilic Substitution : The nitrogen atom can undergo nucleophilic substitution reactions.

  • Ring-Opening Reactions : The piperidine ring can open under specific conditions, leading to diverse products.

  • Functional Group Transformations : Alkylation, acylation, and other functional group modifications are possible.



Physical And Chemical Properties Analysis


  • Physical State : (S)-2-Ethylpiperidine is typically a colorless liquid .

  • Boiling Point : Approximately 160°C .

  • Solubility : It is soluble in common organic solvents (e.g., ethanol, diethyl ether).

  • Odor : It has a characteristic amine-like odor .


Safety And Hazards


  • Toxicity : (S)-2-Ethylpiperidine can be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritant : It may cause skin and eye irritation.

  • Handling Precautions : Proper protective equipment (gloves, goggles) should be used during handling.

  • Storage : Store in a cool, well-ventilated area away from incompatible materials.


Future Directions

Research on (S)-2-Ethylpiperidine could explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Synthetic Applications : Develop novel synthetic methodologies.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

(2S)-2-ethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKKFZGCDJDQK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415325
Record name (S)-2-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethylpiperidine

CAS RN

34272-40-7
Record name (S)-2-Ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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